Thalidomide-propargyl-O-PEG2-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily utilized in the development of proteolysis targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The inclusion of the PEG linker significantly enhances the solubility and bioavailability of thalidomide, making it a critical component in biochemical and pharmaceutical research aimed at targeted protein degradation .
Thalidomide-propargyl-O-PEG2-OH belongs to a class of compounds known as thalidomide derivatives, which have been recognized for their ability to modulate immune responses and target specific proteins for degradation. It is classified under small molecules used in drug discovery, particularly in the field of targeted therapy for various diseases, including cancer and autoimmune disorders .
The synthesis of thalidomide-propargyl-O-PEG2-OH typically involves the conjugation of thalidomide with a propargyl-PEG derivative. A common method employed is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of stable linkages between the thalidomide moiety and the PEG component.
The molecular structure of thalidomide-propargyl-O-PEG2-OH can be described as follows:
The structural representation can be depicted using standard chemical notation or molecular modeling software to visualize the three-dimensional arrangement of atoms .
Thalidomide-propargyl-O-PEG2-OH can participate in several chemical reactions due to its functional groups:
Thalidomide-propargyl-O-PEG2-OH exerts its pharmacological effects through the recruitment of cereblon (CRBN), an E3 ubiquitin ligase complex. The mechanism involves:
Thalidomide-propargyl-O-PEG2-OH has several scientific applications:
This compound represents a significant advancement in therapeutic strategies aimed at precision medicine, particularly in oncology and immunology .
Thalidomide-propargyl-O-PEG2-OH functions as a cereblon (CRBN)-directed degrader building block, exploiting the CRL4CRBN E3 ubiquitin ligase complex for targeted protein degradation. CRBN serves as a substrate receptor within the Cullin 4 RING E3 ligase (CRL4) complex, which comprises DDB1, CUL4, and ROC1. Upon binding to CRBN, thalidomide-propargyl-O-PEG2-OH modulates the ligase’s substrate specificity, enabling the recruitment and ubiquitination of non-native "neosubstrates" [7] [10].
Key mechanistic insights include:
Table 1: CRBN Modulation by Thalidomide Derivatives
| Parameter | Thalidomide | Thalidomide-propargyl-O-PEG2-OH |
|---|---|---|
| CRBN Binding Affinity (Kd) | 250 µM | 180 µM |
| Ubiquitination Inhibition (IC50) | 100 µM | 75 µM |
| CRBN Stabilization | 1.8-fold | 2.5-fold |
| Neosubstrate Range | Limited | Expandable via conjugation |
The glutarimide ring of thalidomide-propargyl-O-PEG2-OH inserts into CRBN’s hydrophobic tri-Trp pocket (Trp380, Trp386, Trp400), forming critical hydrogen bonds with His378 and Trp386. The propargyl-PEG2 linker extends toward the solvent-exposed region, enabling terminal alkyne groups to undergo click chemistry with azide-functionalized target ligands [7] [4].
Structural determinants driving neosubstrate recruitment include:
Table 2: Molecular Descriptors of Thalidomide-propargyl-O-PEG2-OH
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O7 |
| Molecular Weight | 400.387 g/mol |
| SMILES | O=C1N(C2CCC(=O)NC2=O)C(=O)C2=CC(OCCOCCOCC#C)=CC=C12 |
| Purity (HPLC) | ≥95% |
| CRBN Binding Site | Tri-Trp pocket |
| Linker Length | 15.2 Å |
Thalidomide-propargyl-O-PEG2-OH enables the design of proteolysis-targeting chimeras (PROTACs) that hijack the UPS through cooperative ternary complexes. The compound’s propargyl group allows conjugation to target-binding warheads (e.g., JQ1 for BRD4, ibrutinib for BTK), forming heterobifunctional degraders [1] [6].
Critical biophysical and cellular parameters include:
Table 3: Ternary Complex Parameters for PROTACs Incorporating Thalidomide-propargyl-O-PEG2-OH
| Target Protein | Cooperativity (α) | Kdternary (nM) | Degradation DC50 |
|---|---|---|---|
| BRD4 | 3.2 | 38 | 10 nM |
| BTK | 2.1 | 120 | 50 nM |
| IKZF1 | 4.0* | 25* | 5 nM* |
| SMARCA2 | 1.8 | 210 | 85 nM |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: